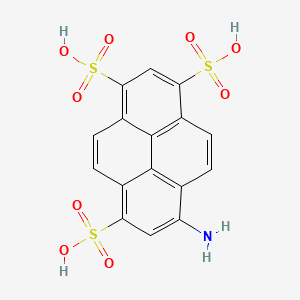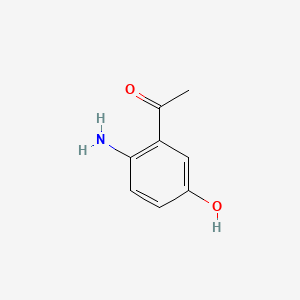
1-(2-Amino-5-hydroxyphenyl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 1-(2-Amino-5-hydroxyphenyl)ethanone has been explored in multiple studies. A noteworthy example includes the development of a new photoremovable protecting group for carboxylic acids, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), which demonstrates the compound's utility in synthetic organic chemistry. This group is efficiently removed upon photolysis, releasing the acid in significant yields (Walters N. Atemnkeng et al., 2003).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds have been conducted through crystallographic, thermal, Raman, and computational studies. For instance, the crystal structure of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone and its polymorphism have been extensively analyzed, revealing different spatial arrangements and packing schemes influenced by similar hydrogen-bond synthons (S. Suarez et al., 2017).
Chemical Reactions and Properties
The electrochemical synthesis based on the oxidation of derivatives of 1-(2-Amino-5-hydroxyphenyl)ethanone showcases the reactivity and potential chemical transformations of these compounds. Through the oxidation process, new arylthiobenzazoles have been synthesized, highlighting the versatile chemical behavior of these molecules (A. Amani & D. Nematollahi, 2012).
Physical Properties Analysis
The physical properties of compounds related to 1-(2-Amino-5-hydroxyphenyl)ethanone have been studied through various techniques. The identification and analysis of unexpected by-products in reactions aiming to synthesize biphenyls shed light on the compound's physical characteristics and stability under different conditions (Verónica E. Manzano et al., 2015).
Chemical Properties Analysis
The chemical properties of 1-(2-Amino-5-hydroxyphenyl)ethanone derivatives have been explored through synthetic routes and reaction mechanisms. The synthesis and antimicrobial activity of novel Schiff bases using related compounds demonstrate the chemical versatility and potential application of these molecules in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
1-(2-Amino-5-hydroxyphenyl)ethanone is utilized in the synthesis of heterocyclic compounds with a wide range of applications in the pharmaceutical industry, medicinal, and drug research. A notable example is its use in the synthesis of antimicrobial agents. For instance, the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, starting from 4-chlorophenol, demonstrated promising antimicrobial activity against both gram-positive and gram-negative bacteria (Wanjari, 2020).
Molecular Docking and ADMET Studies
The compound has been explored for its binding efficacy with proteins in Staphylococcus aureus. Molecular docking techniques were used to assess its affinities with several proteins, showing good binding efficacy. ADMET studies indicated no violations to Lipinski’s rule, underscoring its potential for antimicrobial properties (Satya, S. B. V., & Aiswariya, 2022).
Biocatalytic Production
In research focused on the biocatalytic production of certain pharmaceutical compounds, 1-(2-Amino-5-hydroxyphenyl)ethanone derivatives have been used. For example, in the synthesis of (R)-phenylephrine, a widely used drug for treating the common cold, certain bacterial strains were able to convert derivatives of 1-(2-Amino-5-hydroxyphenyl)ethanone to the desired product (林瑋德, 2010).
Impact on Quorum Sensing and Pathogenicity
The impact of compounds derived from 1-(2-Amino-5-hydroxyphenyl)ethanone on quorum sensing and pathogenicity has been studied. For instance, 1-(4-amino-2-hydroxyphenyl)ethanone demonstrated significant inhibition of various activities in Agrobacterium tumefaciens, a pathogenic bacterium, suggesting potential use as a pesticide (Zhou et al., 2020).
Photoremovable Protecting Group for Carboxylic Acids
The compound has been utilized as a photoremovable protecting group for carboxylic acids. This application is significant in organic synthesis, where protecting groups are used to temporarily mask functional groups to allow for selective reactions elsewhere in the molecule (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).
Wirkmechanismus
Target of Action
The primary target of 1-(2-Amino-5-hydroxyphenyl)ethanone is the quorum sensing (QS) system in bacteria, specifically in Pseudomonas aeruginosa . The QS system is a mechanism that allows bacteria to coordinate their behavior by secreting autoinducers, which bind to specific receptors and activate the QS system .
Mode of Action
1-(2-Amino-5-hydroxyphenyl)ethanone acts as a QS inhibitor . Exposure to this compound at sub-MIC concentrations notably suppresses the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa . This results in a disturbance in the QS system by suppressing the expressions of QS-related genes .
Biochemical Pathways
The disturbed QS system due to the action of 1-(2-Amino-5-hydroxyphenyl)ethanone results in the inhibited activity of antioxidant enzymes and thus enhances oxidative stress . This impacts the amino acid and nucleotide metabolism, which could be the reason for the attenuation of the virulence of P. aeruginosa .
Result of Action
The action of 1-(2-Amino-5-hydroxyphenyl)ethanone leads to a notable suppression of the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa . This results in the attenuation of the virulence of P. aeruginosa, making it a potential antivirulence agent to tackle P. aeruginosa infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Amino-5-hydroxyphenyl)ethanone. For instance, sunlight or UV can degrade various pharmaceuticals . In the case of 1-(2-Amino-5-hydroxyphenyl)ethanone, it was identified as a photodegraded product of acetaminophen . The photodegraded products of pharmaceuticals are a concern in ecotoxicology
Eigenschaften
IUPAC Name |
1-(2-amino-5-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYRCOSFOXJQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184934 | |
| Record name | 2-Amino-5-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-hydroxyphenyl)ethanone | |
CAS RN |
30954-71-3 | |
| Record name | 2-Amino-5-hydroxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030954713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-amino-5-hydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental concern surrounding 1-(2-Amino-5-hydroxyphenyl)ethanone?
A: 1-(2-Amino-5-hydroxyphenyl)ethanone is a photodegradation product of acetaminophen, a common pharmaceutical found in aquatic environments. [, ] Studies have shown that while sewage treatment plants can remove various pharmaceuticals, some, like acetaminophen, persist in the effluents. [] Exposure to UVC radiation, commonly used for sterilization in these plants, can degrade acetaminophen into 1-(2-amino-5-hydroxyphenyl)ethanone. [] Alarmingly, this photodegradation process significantly increases the compound's toxicity, as demonstrated by the luminescent bacteria test (ISO11348). [] This raises concerns about the potential ecological impact of 1-(2-amino-5-hydroxyphenyl)ethanone released into the environment through treated wastewater.
Q2: How does the photodegradation of acetaminophen lead to the formation of 1-(2-Amino-5-hydroxyphenyl)ethanone?
A: Research suggests that 1-(2-Amino-5-hydroxyphenyl)ethanone is a primary product of the photo-Fries rearrangement of acetaminophen. [] This reaction occurs when acetaminophen is exposed to UV radiation, particularly at 254 nm. [] The UV irradiation facilitates a rearrangement of the acyl group in acetaminophen, leading to the formation of 1-(2-amino-5-hydroxyphenyl)ethanone. [] Interestingly, the photodegradation mechanism of acetaminophen is wavelength dependent. While 254 nm irradiation primarily leads to the photo-Fries product, excitation at 266 nm favors two-photon ionization and yields different products. [] This highlights the complex photochemistry of acetaminophen and the importance of understanding the specific conditions leading to the formation of 1-(2-amino-5-hydroxyphenyl)ethanone and other degradation products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-3-methoxybenzoic acid [2-[2-chloro-5-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] ester](/img/structure/B1230521.png)
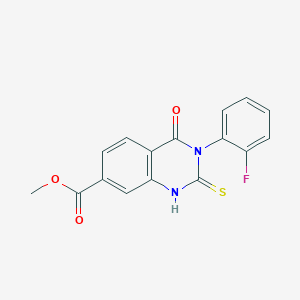
![1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230524.png)
![4-[(3Z)-5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenylquinolin-3-ylidene)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1230525.png)
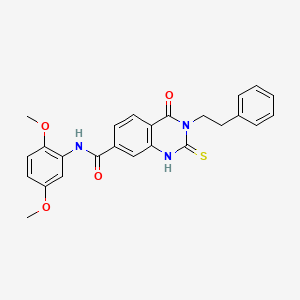



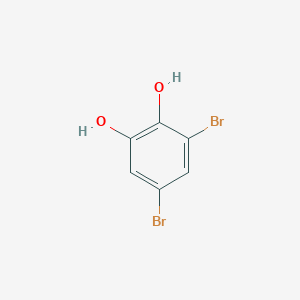

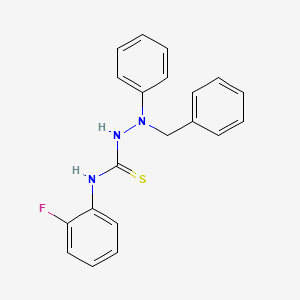
![3-(Acetyloxymethyl)-7-[[3-(4-chloro-3,5-dimethyl-1-pyrazolyl)-2-methyl-1-oxopropyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1230537.png)
![7-[[2-[5-Cyclopropyl-3-(difluoromethyl)-1-pyrazolyl]-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1230540.png)
